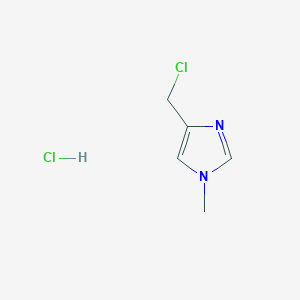

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPWAYADRYSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-30-4 | |

| Record name | 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a key building block in pharmaceutical and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reduction of a suitable carbonyl precursor, such as 1-methyl-1H-imidazole-4-carbaldehyde, to the corresponding alcohol, (1-methyl-1H-imidazol-4-yl)methanol. The second step is the chlorination of this alcohol using a chlorinating agent like thionyl chloride to yield the final hydrochloride salt.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous imidazole derivatives and provide a reliable route to the target compound.

2.1. Step 1: Synthesis of (1-methyl-1H-imidazol-4-yl)methanol

This procedure details the reduction of 1-methyl-1H-imidazole-4-carbaldehyde to (1-methyl-1H-imidazol-4-yl)methanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 1-methyl-1H-imidazole-4-carbaldehyde | 110.11 | 4.0 | 36.3 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.300 | 7.9 |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | 322.20 | ~1 g | - |

Procedure:

-

Suspend 1-methyl-1H-imidazole-4-carbaldehyde (4.0 g, 36.3 mmol) in anhydrous tetrahydrofuran (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (0.300 g, 7.9 mmol) in small portions over a period of 10 minutes.

-

Continue stirring the suspension at 0 °C for an additional 10 minutes.

-

Quench the excess hydride by the careful, portion-wise addition of solid sodium sulfate decahydrate (~1 g) under vigorous stirring. Add additional THF as necessary to maintain a stirrable slurry.

-

Continue to stir the resulting suspension for 1 hour at room temperature.

-

Filter the mixture to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure to afford the crude (1-methyl-1H-imidazol-4-yl)methanol.

Expected Yield: Approximately 80%

2.2. Step 2: Synthesis of this compound

This procedure details the chlorination of (1-methyl-1H-imidazol-4-yl)methanol to the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| (1-methyl-1H-imidazol-4-yl)methanol | 112.13 | 0.150 | 1.34 |

| Thionyl chloride (SOCl₂) | 118.97 | 5 mL | - |

| Ethanol | - | minimal | - |

| Diethyl ether | - | sufficient | - |

Procedure:

-

Dissolve (1-methyl-1H-imidazol-4-yl)methanol (0.150 g, 1.34 mmol) in thionyl chloride (5 mL) in a round-bottom flask fitted with a reflux condenser.

-

Heat the solution to reflux and maintain for 3 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

-

Dissolve the resulting residue in a minimum amount of ethanol.

-

Induce precipitation by the addition of diethyl ether.

-

Collect the white solid precipitate by filtration.

-

Wash the solid with diethyl ether and dry to yield this compound.

Expected Yield: Approximately 83%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 1-methyl-1H-imidazole-4-carbaldehyde | LiAlH₄, THF, Na₂SO₄·10H₂O | (1-methyl-1H-imidazol-4-yl)methanol | ~80 |

| 2 | (1-methyl-1H-imidazol-4-yl)methanol | SOCl₂, Ethanol, Diethyl ether | This compound | ~83 |

Characterization Data for a similar isomer, 5-chloromethyl-1-methyl-1H-imidazole hydrochloride:

-

¹H NMR (DMSO-d₆): δ 9.15 (s, 1H), 7.75 (d, J = 1.2 Hz, 1H), 4.99 (s, 2H), 3.84 (s, 3H).

Note: The characterization data provided is for the 5-chloro isomer and should be used as a reference. Actual data for the 4-chloro isomer should be obtained and will likely show different chemical shifts for the imidazole protons.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Thionyl chloride (SOCl₂): Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Anhydrous solvents: Ensure solvents are properly dried before use, especially when working with water-sensitive reagents like LiAlH₄.

This guide provides a foundational framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis.

In-Depth Technical Guide: 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its reactivity, stemming from the chloromethyl group, makes it a key building block for introducing the 1-methyl-1H-imidazol-4-yl)methyl moiety into larger molecules.

Physicochemical and Identification Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Cl₂N₂ | |

| Molecular Weight | 167.04 g/mol | |

| CAS Number | 17289-30-4 | |

| MDL Number | MFCD10697625 | |

| Appearance | Solid | [1] |

| Melting Point | 208°-211° C (dec.) (for the related 4-methyl-5-chloromethyl imidazole hydrochloride) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the chlorination of the corresponding alcohol, 1-methyl-1H-imidazole-4-methanol. A general and effective method involves the use of thionyl chloride.

Experimental Protocol: Synthesis via Chlorination of 1-methyl-1H-imidazole-4-methanol

This protocol is adapted from the synthesis of the structurally similar 4-methyl-5-chloromethyl imidazole hydrochloride.[2]

Materials:

-

1-methyl-1H-imidazole-4-methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Nitrogen gas supply

-

Ice bath

-

Reaction flask equipped with a magnetic stirrer and a reflux condenser with a drying tube

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool thionyl chloride to 0°C using an ice bath.

-

Slowly add 1-methyl-1H-imidazole-4-methanol in small portions to the stirred thionyl chloride. The reaction is exothermic and should be controlled to maintain the temperature between 10° and 20°C. A precipitate will form.

-

Once the addition is complete, slowly raise the temperature to approximately 55°C and maintain it for about 30 minutes.

-

Cool the reaction mixture back down to 10°C.

-

Dilute the mixture with anhydrous diethyl ether to precipitate the product fully.

-

Collect the solid product by filtration.

-

Wash the precipitate thoroughly with anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

-

Dry the product in a vacuum oven to yield this compound.

Purification Protocol: Recrystallization

For higher purity, the crude product can be recrystallized.

Materials:

-

Crude this compound

-

Acetonitrile or an ethanol/ether solvent system

-

Heating mantle

-

Ice bath

Procedure:

-

Dissolve the crude product in a minimal amount of hot acetonitrile or an appropriate solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and structural confirmation. |

Applications in Drug Development and Research

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Their mechanism of action often involves interfering with crucial cellular processes such as DNA replication and cell wall synthesis in microbes, or inducing apoptosis in cancer cells.[3]

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, has been utilized in the synthesis of a Cu(I) cationophore that displays potent anticancer activity.[5] This highlights the role of chloromethyl-substituted imidazoles as foundational scaffolds in medicinal chemistry.

Visualizations

Synthesis Workflow

Caption: General synthesis and purification workflow.

Hypothetical Signaling Pathway for Imidazole-Based Antimicrobials

The following diagram illustrates a generalized mechanism of action for imidazole-based antimicrobial agents, which often involves the disruption of microbial cell wall synthesis.

Caption: Generalized antimicrobial action of imidazoles.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Signal Word: Danger.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

In-Depth Technical Guide: Characterization of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS Number: 17289-30-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS No. 17289-30-4), a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogs to provide a comparative context for its physicochemical and biological properties.

Chemical Identity and Physical Properties

This compound is a solid, five-membered aromatic heterocyclic compound containing two nitrogen atoms. The presence of a chloromethyl group and a methyl group on the imidazole ring, along with its formulation as a hydrochloride salt, influences its reactivity and solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 17289-30-4) | 4-(Chloromethyl)-1H-imidazole hydrochloride (CAS: 38585-61-4) | 4-Methyl-5-chloromethyl-imidazole hydrochloride |

| Molecular Formula | C₅H₈Cl₂N₂ | C₄H₆Cl₂N₂ | C₅H₈Cl₂N₂ |

| Molecular Weight | 167.04 g/mol | 153.01 g/mol [1][2] | 167.04 g/mol |

| Appearance | Solid | Beige Solid[3] | Colorless precipitate[4] |

| Melting Point | Data not available | 139 °C[5] / 140 °C[6] | 208-211 °C (decomposes)[4] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the chloromethyl protons, and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the positively charged imidazolium ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the chloromethyl carbon, and the three carbons of the imidazole ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C=N and C=C stretching vibrations within the imidazole ring, and C-Cl stretching.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₇ClN₂) at m/z ≈ 130.03, along with fragmentation patterns characteristic of the loss of the chloromethyl group and other fragments.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals, a general understanding can be derived from patent literature and methods for analogous compounds.

A plausible synthetic route involves the chlorination of the corresponding hydroxymethyl imidazole derivative. A detailed protocol for a similar compound, 4-methyl-5-chloromethyl-imidazole hydrochloride, is described below.[4]

Experimental Protocol: Synthesis of 4-Methyl-5-chloromethyl-imidazole hydrochloride [4]

-

Reaction Setup: 4-Hydroxymethyl-5-methylimidazole (0.1 mol) is added in small portions to stirred thionyl chloride (50 ml) under a nitrogen atmosphere in an ice bath, maintaining the temperature between 10° and 20°C.

-

Reaction Progression: After the addition is complete, the reaction temperature is slowly raised to 55° ± 5°C and held for 30 minutes.

-

Work-up: The mixture is cooled to 10°C and diluted with 100 ml of diethyl ether.

-

Isolation: The resulting colorless precipitate is collected by filtration, washed with diethyl ether, and dried in air.

This procedure yields 4-methyl-5-chloromethyl-imidazole hydrochloride with a reported melting point of 208°-211°C (decomposition).[4] A similar approach could likely be adapted for the synthesis of this compound starting from (1-methyl-1H-imidazol-4-yl)methanol.

Workflow for Synthesis of Chloro-imidazole Derivatives

Caption: A generalized workflow for the synthesis of chloromethyl imidazole hydrochlorides.

Biological Activity and Potential Applications

Imidazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7] The specific biological profile of this compound is not well-documented in publicly available literature. However, its structural motifs suggest potential as a building block in the synthesis of novel therapeutic agents.

The presence of the reactive chloromethyl group makes it a useful intermediate for introducing the 1-methyl-1H-imidazol-4-yl)methyl moiety into larger molecules. This is a common strategy in drug discovery to modify the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, a structurally related compound, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, has been utilized in the synthesis of copper ionophores with potential anticancer activity.[8][9] This suggests that this compound could serve as a valuable precursor for developing new metal-binding agents or other biologically active molecules.

Potential Signaling Pathway Involvement (Hypothetical)

Given the diverse roles of imidazole-containing compounds, molecules synthesized from this precursor could potentially interact with various biological targets. For example, they could be designed to inhibit enzymes such as kinases or metalloproteinases, or to act as antagonists or agonists for various receptors. Without specific biological data, any proposed signaling pathway remains speculative.

Hypothetical Drug Discovery Workflow

Caption: A conceptual workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be observed when handling this compound. Based on data for the closely related 4-(Chloromethyl)-1H-imidazole hydrochloride, this compound should be considered harmful if swallowed, and may cause skin and serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS: 17289-30-4) is a chemical intermediate with potential applications in pharmaceutical and chemical synthesis. While direct experimental characterization data is sparse, information from structurally similar compounds provides valuable insights into its expected properties and reactivity. Further research is warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and explore its potential in the development of novel biologically active molecules. Researchers working with this compound are encouraged to perform thorough characterization and exercise appropriate safety measures.

References

- 1. 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. gjbzwzw.com [gjbzwzw.com]

- 4. prepchem.com [prepchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS No: 17289-30-4). The information is compiled and presented to ensure safe laboratory practices and to mitigate potential hazards associated with the use of this compound in research and development.

Hazard Identification and Classification

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Note: This information is based on available Safety Data Sheets and may vary between suppliers.

Hazard Pictograms

The following pictograms are associated with the hazards of this compound:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₅H₈Cl₂N₂ |

| Molecular Weight | 167.04 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water and other polar solvents. |

| Flash Point | Not applicable |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Experimental Protocols and Visualizations

While specific experimental protocols for safety testing of this compound were not found, the following diagrams illustrate general workflows for safe handling and emergency response in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A decision tree outlining the immediate first-aid actions to be taken in case of accidental exposure to the compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety guidelines.

Solubility of 4-(chloromethyl)-1-methyl-1H-imidazole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive overview of the solubility of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility behavior, factors influencing solubility, and detailed experimental protocols for its determination.

Predicted Solubility Behavior

This compound, as a salt of an organic base, is expected to exhibit significant solubility in polar protic solvents. The presence of the hydrochloride salt form will enhance its aqueous solubility. Imidazole itself is highly soluble in polar solvents like water and alcohols.[1] The solubility of imidazole hydrochloride in water is approximately 500 mg/mL, and it is also soluble in methanol (50 mg/mL).[2][3][4] Based on the principle of "like dissolves like," it is anticipated that this compound will be soluble in water and lower alcohols such as methanol and ethanol. Its solubility in less polar organic solvents is expected to be lower.

Factors that will influence the solubility of this compound include:

-

Solvent Polarity: Higher solubility is expected in more polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH of Aqueous Solutions: The imidazole ring is basic, and as a hydrochloride salt, the compound will be more soluble in neutral to acidic aqueous solutions.

-

Presence of Other Solutes: The common ion effect or the presence of other salts can alter the solubility.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a standard protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[5]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[6]

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for this experimental procedure.

Caption: Workflow for determining solubility using the shake-flask method.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized in a clear and structured format for easy comparison. The following table provides a template for presenting such data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Deionized Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| 0.1 M HCl | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Add other solvents as needed |

Synthesis of a Related Imidazole Intermediate

Understanding the synthesis of related compounds can provide context for the properties of this compound. The following diagram illustrates a general synthesis pathway for a substituted imidazole.

Caption: A one-pot synthesis scheme for a tetrasubstituted imidazole derivative.[7]

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. guidechem.com [guidechem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its unambiguous identification and purity assessment critical for drug development and scientific research. This document compiles and presents data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its analysis.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₅H₈Cl₂N₂

-

Molecular Weight: 167.04 g/mol

-

CAS Number: 17289-30-4

Spectroscopic Data

A thorough search of scientific literature and chemical databases indicates that while the synthesis of this compound is established, detailed public dissemination of its complete spectroscopic data is limited. The following sections provide expected spectral characteristics based on the analysis of closely related imidazole derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl |

| ~7.5 - 7.7 | Singlet | 1H | Imidazole Ring H-5 |

| ~9.0 - 9.2 | Singlet | 1H | Imidazole Ring H-2 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~34 - 36 | N-CH₃ |

| ~40 - 42 | -CH₂Cl |

| ~120 - 122 | Imidazole Ring C-5 |

| ~128 - 130 | Imidazole Ring C-4 |

| ~138 - 140 | Imidazole Ring C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic/imidazole ring) |

| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1600 - 1550 | Strong | C=N stretching (imidazole ring) |

| ~1500 - 1400 | Medium | C=C stretching (imidazole ring) |

| ~1200 - 1100 | Medium | C-N stretching |

| ~800 - 700 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would typically be acquired for the free base, 4-(chloromethyl)-1-methyl-1H-imidazole (C₅H₇ClN₂), which has a molecular weight of approximately 130.57 g/mol .

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 130/132 | High | [M]⁺ molecular ion peak (with isotopic pattern for one chlorine atom) |

| 95 | Medium | [M - Cl]⁺ fragment |

| 81 | High | [M - CH₂Cl]⁺ fragment, corresponding to the 1-methyl-1H-imidazole cation |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not widely published. However, the following sections outline general methodologies that are standard in the field for the analysis of similar small organic molecules.

NMR Spectroscopy Protocol

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR Spectroscopy.

FT-IR Spectroscopy Protocol

Workflow for Solid-State FT-IR Analysis (KBr Pellet Method)

Caption: Workflow for FT-IR Spectroscopy.

Mass Spectrometry Protocol

Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for this compound. While a complete, experimentally verified dataset from a single public source is not currently available, the information presented here, based on established spectroscopic principles and data from analogous compounds, serves as a valuable resource for researchers and professionals in the field of drug development. The provided general experimental workflows offer a solid starting point for the in-house analytical characterization of this important chemical intermediate. It is recommended that users of this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity prior to use in sensitive applications.

An In-depth Technical Guide on the Chemical Stability and Storage of 4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings.

Chemical Properties and Structure

-

Chemical Name: this compound

-

Molecular Formula: C₅H₈Cl₂N₂

-

Molecular Weight: 167.04 g/mol

-

Appearance: Typically a solid, which can be a beige solid or powder.

-

Structure:

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions. These recommendations are based on the compound's susceptibility to various environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8 °C) is often recommended.[1] | Minimizes the rate of potential thermal degradation. |

| Humidity | Store in a dry environment.[2] | The hydrochloride salt is hygroscopic and the compound can undergo hydrolysis. |

| Light | Protect from light. Store in an opaque or amber container. | Imidazole moieties can be sensitive to photodegradation.[2] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation, as imidazole rings can be susceptible to oxidative degradation.[2][3][4] |

| Container | Keep container tightly closed.[2][5] | Prevents exposure to moisture and atmospheric oxygen. |

Chemical Stability and Potential Degradation Pathways

The imidazole ring and the chloromethyl group are the most reactive sites in the molecule. The likely degradation pathways include:

-

Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, which can be accelerated under both acidic and basic conditions, leading to the formation of the corresponding hydroxymethyl derivative. The imidazole ring itself can also be susceptible to hydrolysis, particularly at the C-2 position, although the substitution pattern of this specific molecule may influence this.[3]

-

Oxidation: The imidazole ring can be oxidized, potentially leading to ring-opening or the formation of various oxidized products. This can be initiated by atmospheric oxygen or oxidizing agents.[2][4][7]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex transformations of the imidazole ring.[2]

-

Thermal Degradation: Elevated temperatures can provide the energy needed to initiate various degradation reactions.

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Potential degradation pathways for 4-(chloromethyl)-1-methyl-1H-imidazole.

Incompatible Materials

To prevent accelerated degradation and potential hazardous reactions, avoid storing this compound with the following materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong reducing agents

-

Acid chlorides

Experimental Protocol for a Forced Degradation Study

A forced degradation study is crucial for elucidating the degradation profile of a drug substance. The following is a general protocol that can be adapted for this compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).[4]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a set period.[4]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[4]

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).[4]

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

-

-

Sample Analysis:

-

At various time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A C18 reversed-phase column is often a good starting point.[4]

-

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General experimental workflow for a forced degradation study.

Quantitative Data Presentation

A stability study would generate quantitative data on the percentage of the parent compound remaining and the formation of degradation products over time under different stress conditions. The following table is a template for presenting such data. Note: The values in this table are hypothetical and for illustrative purposes only. Actual data must be generated through experimentation.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| 80°C | 0 | 100.0 | 0.0 | 0.0 |

| 24 | Data | Data | Data | |

| 72 | Data | Data | Data | |

| Photostability | 0 | 100.0 | 0.0 | 0.0 |

| (ICH Q1B) | End | Data | Data | Data |

Handling and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

By understanding and implementing the storage and handling guidelines outlined in this technical guide, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental results.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

The Therapeutic Potential of Substituted Imidazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered heterocyclic scaffold containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged structure," its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications.[5][6] This technical guide provides an in-depth overview of the significant biological activities of substituted imidazoles, focusing on their anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and drug development efforts.

Anticancer Activity

Substituted imidazoles have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms of action, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[3][7][8]

Mechanisms of Action

-

Kinase Inhibition: Many imidazole-based compounds target key enzymes in cancer signaling pathways, such as tyrosine kinases and serine-threonine kinases, thereby inhibiting tumor cell proliferation and metastasis.[3][9] The PI3K/AKT/mTOR pathway is a frequently studied target for these derivatives.[1]

-

Tubulin Polymerization Inhibition: Several imidazole derivatives interfere with the assembly of microtubules, which are crucial for cell division.[8] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[10]

-

Histone Deacetylase (HDAC) Inhibition: Certain triazolyl-imidazole derivatives have shown selective inhibition of HDAC isoenzymes, particularly HDAC6, which is involved in cancer cell motility and metastasis.[3]

-

DNA Interaction: Benzimidazole derivatives, which are structurally related to purine bases, can act as DNA alkylating agents, leading to cleavage of the DNA strand.[10]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted imidazole derivatives against various cancer cell lines.

| Compound ID | Core Structure | Substituent(s) | Cell Line | IC50 (µM) | Reference |

| BZML (13) | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole | - | SW480 (Colorectal) | 0.027 | [8] |

| HCT116 (Colorectal) | 0.023 | [8] | |||

| Compound 22 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | - | NUGC-3 (Gastric) | 0.05 | [10] |

| IPM714 | 1H-imidazole[4,5-f][1][11]phenanthroline | - | HCT116 (Colorectal) | 1.74 | [1] |

| SW480 (Colorectal) | 2.0 | [1] | |||

| Purine 46 | Purine derivative | - | MDA-MB-231 (Breast) | 1.22 | [8] |

| Purine 47 | Purine derivative | - | A549 (Lung) | 2.29 | [8] |

| Compound 37 | Benzimidazole-pyrazole | - | A549 (Lung) | 2.2 | [1] |

| C15 | Imidazole derivative | Not specified | A375 (Melanoma) | 16.1 | [5] |

| B16 (Melanoma) | 31.6 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[1]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[1]

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.5 mg/mL. Incubate for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add an appropriate solvent, such as DMSO, to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Visualization: Signaling Pathway Inhibition

Antimicrobial (Antifungal & Antibacterial) Activity

Imidazole derivatives are widely recognized for their potent antimicrobial properties. The antifungal agents of the "azole" class, such as clotrimazole and miconazole, are staples in treating fungal infections.[12] Many derivatives also exhibit significant antibacterial activity against a range of pathogens.[11][13]

Mechanisms of Action

-

Antifungal: The primary mechanism for azole antifungals is the inhibition of the enzyme cytochrome P450 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] Its disruption leads to increased membrane permeability and ultimately, fungal cell death.

-

Antibacterial: Substituted imidazoles employ several mechanisms to combat bacteria, including interference with DNA replication by inhibiting enzymes like DNA gyrase, disruption of cell wall synthesis, and damage to the cell membrane.[11][13]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various imidazole derivatives against selected fungal and bacterial strains.

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| 3h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C. albicans, A. niger, T. mentagrophytes, P. marneffei | 12.5 | [16] |

| 3l | 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C. albicans, A. niger, T. mentagrophytes, P. marneffei | 12.5 | [16] |

| 31 | Imidazole with 2,4-dienone motif | Candida spp. | 0.5 - 8 | [17] |

| 42 | Imidazole with 2,4-dienone motif | Candida spp. | 2 - 32 | [17] |

| HL1 | Imidazole derivative | S. aureus, E. coli, P. aeruginosa | Varies | [13] |

| HL2 | Imidazole derivative | S. aureus, E. coli, P. aeruginosa | Varies | [13] |

| 1b | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | 62.5 - 125 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Preparation of Inoculum: Culture the microbial strain (bacterial or fungal) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] This can be assessed visually or by measuring absorbance with a plate reader.

Visualization: Antimicrobial Drug Discovery Workflow

Anti-inflammatory Activity

Several substituted imidazoles have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[16][19]

Mechanism of Action

The primary anti-inflammatory mechanism for many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][19] COX-2 is responsible for producing prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key goal to minimize gastric side effects.[20] Other mechanisms include inhibiting neutrophil degranulation and the generation of reactive oxygen species.[5]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of selected imidazole derivatives from a carrageenan-induced paw edema assay.

| Compound ID | Substituent(s) | % Inhibition of Edema | Ulcerogenic Activity (Severity Index) | Reference |

| 2h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole | 52.11 | 0.34 | [16] |

| 2l | 2,4-di-(4-methoxyphenyl)-1H-imidazole | 49.58 | 0.34 | [16] |

| 3g | 2-(3-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 50.42 | 0.17 | [16] |

| 3h | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 58.02 | 0.17 | [16] |

| 3l | 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 55.46 | 0.17 | [16] |

| 3m | 2-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 52.94 | 0.17 | [16] |

| Indomethacin | Standard Drug | 63.86 | 1.84 | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Divide rats into groups (e.g., n=6 per group), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the imidazole compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Antiviral Activity

The imidazole scaffold is present in several compounds investigated for antiviral activity against a range of viruses, including RNA and DNA viruses.[21][22]

Mechanism of Action

The antiviral mechanisms of imidazole derivatives are diverse and virus-specific. They can include:

-

Inhibition of Viral Enzymes: Targeting essential viral enzymes like proteases or polymerases, which are necessary for the replication of the virus.[21] For example, some imidazole analogs have been studied for their potential to inhibit the SARS-CoV-2 main protease.[23]

-

Disruption of Viral Entry: Preventing the virus from entering host cells.

-

Interference with Replication Machinery: Directly inhibiting the replication of the viral genome.[24]

Quantitative Data: Antiviral Activity

The following table shows the antiviral activity of representative imidazole-based compounds.

| Compound ID | Target Virus | Activity Metric | Value | Reference |

| 36a | Vaccinia Virus (VV) | EC50 | 0.1 µM | [21] |

| 36b | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 1.5 µM | [21] |

| 36c | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 0.8 µM | [21] |

| 36d | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 1.0 µM | [21] |

| Cu Complex | Dengue Virus (DENV-2) | IC50 | 98.62 µg/mL | [21] |

| 22 | SARS-CoV | EC50 | 21 µM | [24] |

Visualization: General Antiviral Screening Workflow

Conclusion

Substituted imidazoles represent a remarkably versatile and pharmacologically significant class of compounds. Their structural features enable interaction with a multitude of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[25][26] The continued exploration of the structure-activity relationships of novel imidazole derivatives, supported by the robust experimental and computational methods outlined in this guide, holds immense promise for the discovery and development of next-generation therapeutic agents to address a wide range of global health challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Hypothesis on the molecular basis of the antifungal activity of N-substituted imidazoles and triazoles. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. scialert.net [scialert.net]

Methodological & Application

using 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in organic synthesis

Application Notes: 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

Introduction

This compound is a valuable and reactive building block in organic synthesis, primarily utilized for the introduction of the (1-methyl-1H-imidazol-4-yl)methyl moiety onto a variety of nucleophilic substrates. This functional group is of significant interest to researchers in medicinal chemistry and drug development, as the imidazole core is a key component in numerous biologically active compounds, known to interact with various enzymes and receptors.[1][2][3] The reagent's primary application lies in alkylation reactions, particularly N-alkylation, proceeding through a classical bimolecular nucleophilic substitution (SN2) mechanism.

Core Application: Alkylation of Nucleophiles

The primary use of this compound is as an electrophile in SN2 reactions. The electron-deficient methylene carbon is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group. This reaction is highly effective for the alkylation of amines, phenols, thiols, and other nucleophilic functional groups. In the case of N-alkylation, a base is typically required to deprotonate the nitrogen-containing substrate, thereby increasing its nucleophilicity and facilitating the reaction.[4][5]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the N-alkylation of various nucleophiles using chloromethyl-heterocyclic compounds. Yields are typical and can vary based on the specific substrate and reaction scale. This data is based on analogous systems and serves as a guideline for reaction optimization.[4]

| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Primary Amine | K₂CO₃ | Acetonitrile | 50 - 80 | 4 - 24 | 80 - 95 | Can be prone to over-alkylation; careful control of stoichiometry is needed. |

| Secondary Amine | K₂CO₃ | Acetonitrile | 25 - 50 | 6 - 12 | 85 - 98 | Generally high yielding and clean reactions.[4] |

| N-Heterocycles | NaH | DMF / THF | 0 to 25 | 4 - 12 | 75 - 90 | Strong base is effective for less nucleophilic heterocycles like imidazoles or triazoles.[5] |

| Phenols | K₂CO₃ | DMF | 25 - 60 | 8 - 18 | 90 - 99 | O-alkylation is typically efficient and high-yielding. |

| Thiols | Et₃N | DCM | 0 to 25 | 2 - 6 | 85 - 95 | S-alkylation is generally rapid and proceeds under mild conditions. |

Experimental Protocols

Two general protocols are provided for the N-alkylation of nitrogen-containing substrates using this compound.

Protocol 1: N-Alkylation using a Mild Base (K₂CO₃)

This method is suitable for many primary and secondary amines and is often preferred for its operational simplicity and milder conditions.

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Add anhydrous acetonitrile or DMF to create a suspension (typically 0.1-0.2 M concentration with respect to the substrate).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq) to the mixture in one portion.

-

Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

If DMF was used, dissolve the residue in ethyl acetate, wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using a Strong Base (NaH)

This protocol is effective for less nucleophilic substrates, such as amides, sulfonamides, or certain N-heterocycles, which require a stronger base for complete deprotonation.[4][5]

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard flame-dried laboratory glassware, magnetic stirrer, and ice bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a minimum amount of anhydrous solvent dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor progress by TLC or LC-MS.

Work-up and Purification:

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography.

Reaction Mechanism and Logical Relationships

The alkylation reaction proceeds via a classical SN2 mechanism. The base deprotonates the nucleophile, increasing its electron density and reactivity. The activated nucleophile then attacks the electrophilic methylene carbon of the imidazole reagent, forming a new bond and displacing the chloride ion in a single, concerted step.

References

- 1. longdom.org [longdom.org]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]

- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Protokoll für die N-Alkylierung mit 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid

Anwendungsgebiete und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid ist ein vielseitiges Reagenz, das in der organischen Synthese zur Einführung einer (1-Methyl-1H-imidazol-4-yl)methyl-Gruppe in eine Vielzahl von Molekülen verwendet wird. Diese strukturelle Einheit ist in vielen pharmakologisch aktiven Verbindungen von Bedeutung. Die Alkylierung von Nukleophilen wie Aminen, Phenolen und Thiolen mit diesem Reagenz ist eine grundlegende Transformation in der medizinischen Chemie, die die Synthese von Molekülen mit potenzieller therapeutischer Anwendung ermöglicht. Die Imidazol-Einheit kann die Löslichkeit, die pharmakokinetischen Eigenschaften und die Fähigkeit zur Bindung an biologische Zielstrukturen verbessern.

Derivate, die mit dieser Methode synthetisiert werden, haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle und krebsbekämpfende Eigenschaften.[1][2] Einige Imidazol-Derivate wirken als Inhibitoren von Kinasen wie dem Epidermal Growth Factor Receptor (EGFR) und der BRAF-Kinase, die Schlüsselkomponenten in zellulären Signalwegen sind, die bei Krebs fehlreguliert sind.[3][4]

Prinzip der Reaktion

Die Alkylierungsreaktion verläuft über einen nukleophilen Substitutionsmechanismus (SN2). Das Nukleophil (z. B. ein Amin, Phenol oder Thiol) wird zunächst durch eine Base deprotoniert, um eine reaktivere, anionische Spezies zu erzeugen. Dieses Nukleophil greift dann das elektrophile Kohlenstoffatom der Chlormethylgruppe des 4-(Chlormethyl)-1-methyl-1H-imidazols an, wodurch das Chloridion als Abgangsgruppe verdrängt wird und das alkylierte Produkt entsteht. Da das Reagenz als Hydrochlorid-Salz vorliegt, ist eine ausreichende Menge an Base erforderlich, um sowohl das Nukleophil zu deprotonieren als auch das Hydrochlorid zu neutralisieren.

Daten zur Anwendung

Die folgende Tabelle fasst repräsentative Reaktionsbedingungen und Ausbeuten für die Alkylierung verschiedener Nukleophile mit 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid oder analogen Alkylierungsmitteln zusammen.

| Substrat-Klasse | Typisches Substrat | Base | Lösungsmittel | Temperatur | Zeit | Ausbeute (%) | Referenz |

| N-Alkylierung | Anilin-Derivate | K₂CO₃ / DIPEA | ACN / DMF | 50-80 °C | 4-24 h | Substratabhängig | [5] |

| O-Alkylierung | Calix[3]aren | NaH | DMF | Raumtemp. | - | >95% | |

| S-Alkylierung | 4,5-Diphenyl-1H-imidazol-2-thiol | NaOH | Ethanol | Raumtemp. | 3 h | 70% | [6] |

Hinweis: Die Ausbeuten für die N-Alkylierung sind stark vom jeweiligen Substrat abhängig. Die hier gezeigten Bedingungen sind verallgemeinert.

Detaillierte experimentelle Protokolle

Protokoll 1: N-Alkylierung von Aminen

Dieses Protokoll beschreibt ein allgemeines Verfahren für die N-Alkylierung von primären oder sekundären Aminen.

Materialien:

-

Amin-Substrat

-

4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.2 Äquivalente)

-

Kaliumcarbonat (K₂CO₃, 3.0 Äquivalente) oder Diisopropylethylamin (DIPEA, 2.5 Äquivalente)

-

Acetonitril (ACN) oder N,N-Dimethylformamid (DMF), wasserfrei

-

Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

-

Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

-

Ethylacetat (EtOAc)

-

Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

-

Rundkolben, Magnetrührer, Rückflusskühler

Durchführung:

-

Lösen Sie das Amin-Substrat (1.0 Äquivalent) und die Base (K₂CO₃ oder DIPEA) in wasserfreiem ACN oder DMF in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

-

Fügen Sie 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.2 Äquivalente) portionsweise bei Raumtemperatur hinzu.

-

Erhitzen Sie die Reaktionsmischung auf 50-80 °C und rühren Sie für 4-24 Stunden.

-

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

-

Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Wenn K₂CO₃ verwendet wurde, filtrieren Sie die anorganischen Salze ab und waschen Sie den Rückstand mit dem Lösungsmittel.

-

Wenn DIPEA verwendet wurde oder nach dem Abfiltrieren von K₂CO₃, entfernen Sie das Lösungsmittel im Vakuum.

-

Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

-

Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

-

Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Produkt zu erhalten.

Protokoll 2: O-Alkylierung von Phenolen

Dieses Protokoll eignet sich für die Alkylierung von phenolischen Hydroxylgruppen, insbesondere bei Substraten, die eine stärkere Base erfordern.

Materialien:

-

Phenol-Substrat

-

4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente pro OH-Gruppe)

-

Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.2 Äquivalente pro OH-Gruppe)

-

N,N-Dimethylformamid (DMF), wasserfrei

-

Eisbad

-

Deionisiertes Wasser

-

Ethylacetat (EtOAc)

-

Gesättigte wässrige NaCl-Lösung (Sole)

-

Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung:

-

Lösen Sie das Phenol-Substrat (1.0 Äquivalent) in wasserfreiem DMF in einem trockenen Rundkolben unter einer inerten Atmosphäre.

-

Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

-

Fügen Sie vorsichtig Natriumhydrid (1.2 Äquivalente) portionsweise hinzu. Es kann zu einer Gasentwicklung (Wasserstoff) kommen.

-

Rühren Sie die Mischung 30 Minuten bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen und weitere 30 Minuten rühren, um eine vollständige Deprotonierung sicherzustellen.

-

Kühlen Sie die Mischung erneut auf 0 °C und fügen Sie langsam eine Lösung von 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente) in einer minimalen Menge wasserfreiem DMF hinzu.

-

Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis die DC- oder LC-MS-Analyse den vollständigen Umsatz anzeigt.

-

Löschen Sie die Reaktion vorsichtig durch langsame Zugabe von deionisiertem Wasser bei 0 °C.

-

Extrahieren Sie die wässrige Mischung mehrmals mit Ethylacetat.

-

Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.

-

Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

-

Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Protokoll 3: S-Alkylierung von Thiolen

Dieses Protokoll beschreibt die Alkylierung von Thiolen zu Thioethern unter milden basischen Bedingungen.

Materialien:

-

Thiol-Substrat

-

4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente)

-

Natriumhydroxid (NaOH, 2.2 Äquivalente)

-

Ethanol

-

Deionisiertes Wasser

Durchführung:

-

Lösen Sie das Thiol-Substrat (1.0 Äquivalent) in Ethanol in einem Rundkolben.

-

Fügen Sie eine wässrige Lösung von NaOH (2.2 Äquivalente) hinzu und rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um das Thiolat zu bilden.

-

Fügen Sie 4-(Chlormethyl)-1-methyl-1H-imidazol-hydrochlorid (1.1 Äquivalente) hinzu.

-

Rühren Sie die Reaktionsmischung bei Raumtemperatur für 3-6 Stunden oder bis die Reaktion gemäß DC-Analyse abgeschlossen ist.

-

Gießen Sie die Reaktionsmischung in Eiswasser.

-

Sammeln Sie den entstandenen Niederschlag durch Filtration, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.

-